molecular formula C9H13N3O3 B2577788 methyl1-(oxan-4-yl)-1H-1,2,4-triazole-5-carboxylate CAS No. 2253630-09-8

methyl1-(oxan-4-yl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B2577788
CAS No.: 2253630-09-8
M. Wt: 211.221
InChI Key: LSRVQHRIACWKBP-UHFFFAOYSA-N
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Description

Methyl 1-(oxan-4-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 1 with an oxan-4-yl (tetrahydropyranyl) group and at position 5 with a methyl carboxylate. This compound is of interest in medicinal chemistry and materials science due to the versatility of the triazole scaffold and the tunability of its substituents .

Properties

IUPAC Name

methyl 2-(oxan-4-yl)-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-14-9(13)8-10-6-11-12(8)7-2-4-15-5-3-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRVQHRIACWKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=NN1C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl1-(oxan-4-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of oxan-4-yl hydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the triazole ring. The final step involves esterification with methanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl1-(oxan-4-yl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-4-yl triazole carboxylic acid, while reduction could produce oxan-4-yl triazole alcohol.

Scientific Research Applications

Chemical Synthesis and Properties

Methyl 1-(oxan-4-yl)-1H-1,2,4-triazole-5-carboxylate serves as a versatile building block in organic synthesis. The compound can be synthesized through various methods, including cyclization reactions involving oxan derivatives and triazole precursors under controlled conditions. It exhibits unique chemical properties that make it suitable for further functionalization and incorporation into more complex molecular architectures.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. Methyl 1-(oxan-4-yl)-1H-1,2,4-triazole-5-carboxylate has been investigated for its potential efficacy against various bacterial and fungal strains. Studies suggest that modifications to the triazole ring can enhance antimicrobial activity, making this compound a candidate for developing new antimicrobial agents .

Anticancer Properties

The triazole framework has been recognized for its ability to inhibit cancer cell proliferation. Methyl 1-(oxan-4-yl)-1H-1,2,4-triazole-5-carboxylate is being explored for its potential as an anticancer agent. Preliminary studies suggest that it may interact with specific cellular targets involved in cancer progression .

Drug Development

Methyl 1-(oxan-4-yl)-1H-1,2,4-triazole-5-carboxylate is being evaluated for its role in drug development. Its structural characteristics allow it to function as a scaffold for designing novel drugs targeting various diseases, including infections and cancer . The compound's ability to modulate enzyme activity positions it as a promising candidate in pharmacological research.

Industrial Applications

In addition to its applications in medicinal chemistry and biology, methyl 1-(oxan-4-yl)-1H-1,2,4-triazole-5-carboxylate is utilized in the development of advanced materials. Its unique chemical properties make it suitable for use in polymers and coatings . The compound's stability and reactivity are advantageous in formulating new materials with enhanced performance characteristics.

Summary Table of Applications

Application Area Details
Chemical Synthesis Used as a building block for complex organic compounds
Antimicrobial Activity Exhibits potential against various bacterial and fungal strains
Anticancer Properties Investigated for inhibition of cancer cell proliferation
Drug Development Functions as a scaffold for designing novel therapeutic agents
Industrial Use Applied in the formulation of advanced materials such as polymers and coatings

Mechanism of Action

The mechanism of action of methyl1-(oxan-4-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The oxan-4-yl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Ethyl 3-(4-Methoxyphenyl)-1H-1,2,4-Triazole-5-Carboxylate
  • Structure : Aromatic 4-methoxyphenyl substituent at position 3 and ethyl carboxylate at position 3.
  • The electron-donating methoxy group may enhance resonance stabilization of the triazole ring, altering reactivity in electrophilic substitutions .
  • Applications : Likely explored for agrochemical applications due to aromatic substituents’ prevalence in herbicides .
Ethyl 3-(2-Morpholinoethyl)-1H-1,2,4-Triazole-5-Carboxylate
  • Structure: Morpholinoethyl group at position 3 and ethyl carboxylate at position 4.
  • Comparison : The morpholine moiety introduces a tertiary amine, improving water solubility via protonation at physiological pH. This contrasts with the oxan-4-yl group, which lacks basicity but may participate in hydrogen bonding. The morpholine substituent is common in drug design for its pharmacokinetic benefits .
Methyl 1-(1H-Pyrazol-5-yl)-1H-1,2,4-Triazole-4-Carboxylate
  • Structure : Pyrazole ring at position 1 and methyl carboxylate at position 3.
  • The oxan-4-yl group in the target compound offers a saturated ring system, which may confer greater metabolic stability compared to the aromatic pyrazole .
Ethyl 3-(2,4-Dimethoxyphenyl)-1H-1,2,4-Triazole-5-Carboxylate
  • Synthesis : Attempted via cyclization of 2,4-dimethoxybenzohydrazide and thioamide, but low yields and isolation issues were reported due to decarboxylation side reactions.
  • Comparison : The oxan-4-yl group in the target compound may simplify synthesis by avoiding steric hindrance from bulky aromatic substituents. Cyclization reactions with aliphatic substituents like oxan-4-yl are often more robust .
Methyl 1-Acetyl-1H-[1,2,4]Triazole-5-Acetylamino-3-Carboxylate
  • Synthesis : Requires acetylation under elevated temperatures, with intramolecular hydrogen bonds stabilizing the product.
Ethyl 3-(2-Nitrophenyl)-1H-1,2,4-Triazole-5-Carboxylate
  • Activity : The electron-withdrawing nitro group may modulate electron density on the triazole ring, affecting interactions with biological targets (e.g., enzymes or receptors).
  • Comparison : The oxan-4-yl group’s electron-donating properties could enhance nucleophilic reactivity, making the target compound more suitable for covalent binding strategies .
4-tert-Butyl-5-(1H-1,2,4-Triazol-1-yl)Thiazol-2-Amine
  • Activity : Combines triazole and thiazole moieties, a motif associated with anticancer and antimicrobial activities.

Biological Activity

Methyl 1-(oxan-4-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and research findings associated with this compound, emphasizing its role in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

Methyl 1-(oxan-4-yl)-1H-1,2,4-triazole-5-carboxylate can be synthesized through various methods, typically involving the cyclization of suitable precursors. The general reaction conditions include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) under controlled temperatures to facilitate the formation of the triazole ring. The compound's structure can be represented by the SMILES notation: COC(=O)c1ncnn1C1CCOCC1 .

Biological Activity Overview

The biological activity of methyl 1-(oxan-4-yl)-1H-1,2,4-triazole-5-carboxylate has been evaluated in several studies, focusing on its potential as an antimicrobial , anticancer , and anti-inflammatory agent.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria . The mechanism often involves interference with bacterial cell wall synthesis or function.

Anticancer Properties

Methyl 1-(oxan-4-yl)-1H-1,2,4-triazole-5-carboxylate has been investigated for its cytotoxic effects against cancer cell lines. In vitro studies demonstrated that certain derivatives exhibit potent antiproliferative activity against leukemia cells. For example, compounds structurally related to methyl 1-(oxan-4-yl)-1H-1,2,4-triazole have shown CC50 values (the concentration required to kill 50% of cells) significantly lower than standard chemotherapeutic agents like ribavirin .

Table 1 summarizes some key findings regarding its anticancer activity:

CompoundCell LineCC50 (µM)Reference
11gK562 (Chronic Myeloid)13.6 ± 0.3
6gCCRF-SB (Acute Lymphoblastic)112 ± 19

Anti-inflammatory Effects

The compound has also been studied for its influence on cytokine release in peripheral blood mononuclear cells (PBMCs). It was found to modulate the production of inflammatory cytokines such as TNF-α and IL-6, indicating potential applications in treating inflammatory diseases .

The biological mechanisms underlying the activity of methyl 1-(oxan-4-yl)-1H-1,2,4-triazole-5-carboxylate are not fully elucidated but are believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell proliferation or microbial survival.
  • Cytokine Modulation : By affecting cytokine levels, it may alter immune responses and inflammation pathways.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Anticancer Efficacy : A study evaluating a series of triazole derivatives found that compounds similar to methyl 1-(oxan-4-yl)-1H-1,2,4-triazole significantly reduced cell viability in leukemia models while maintaining low toxicity levels compared to traditional chemotherapeutics .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of triazole derivatives revealed promising results against resistant bacterial strains, suggesting that methyl 1-(oxan-4-yl)-1H-1,2,4-triazole could be a candidate for further development in antibiotic therapies .

Q & A

Q. What are the common synthetic routes for methyl 1-(oxan-4-yl)-1H-1,2,4-triazole-5-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclization of triazole precursors with oxane derivatives. Key steps include:

  • Triazole ring formation : Cyclocondensation of hydrazine derivatives with nitriles or carbonyl compounds under acidic or basic conditions .
  • Oxane (tetrahydropyran) incorporation : Nucleophilic substitution or coupling reactions to introduce the oxan-4-yl group .
  • Esterification : Methylation of the carboxylate group using reagents like methyl iodide or dimethyl sulfate in anhydrous solvents .
    Optimization : Temperature (60–100°C), pH (neutral to mildly acidic), and solvent polarity (DMF, THF) are critical for yield and purity. Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the triazole ring protons (δ 7.5–8.5 ppm) and oxane methylene signals (δ 3.5–4.5 ppm). 1^1H-13^13C HSQC/HMBC resolves ambiguities in substituent assignments .
  • X-ray crystallography : Determines bond lengths (e.g., N–N: 1.30–1.36 Å) and dihedral angles between the triazole and oxane rings, critical for conformational analysis .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+^+ at m/z 254.2) .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of methyl 1-(oxan-4-yl)-1H-1,2,4-triazole-5-carboxylate?

Quantum mechanical calculations (DFT, MP2) predict:

  • Electrophilic substitution sites : The triazole C-3 position is most reactive due to electron-withdrawing effects of the carboxylate group .
  • Hydrogen-bonding propensity : The oxane oxygen participates in intermolecular H-bonds, influencing crystallization behavior .
    Methodology : Use Gaussian or ORCA software with basis sets (e.g., 6-31G*) to model transition states and reaction pathways .

Q. What strategies resolve contradictions in reported bioactivity data for triazole derivatives?

Discrepancies in IC50_{50} values or binding affinities often arise from:

  • Structural isomerism : Regiochemical differences (1,2,4- vs. 1,2,3-triazole) alter pharmacophore geometry .
  • Solvent effects : Polar solvents (DMSO) may stabilize zwitterionic forms, affecting assay results .
    Resolution :
    • Perform comparative studies under standardized conditions (e.g., PBS buffer, 37°C).
    • Use molecular docking (AutoDock Vina) to validate interactions with target proteins (e.g., kinases) .

Q. How does the oxan-4-yl substituent influence the compound’s physicochemical properties?

The oxane ring enhances:

  • Lipophilicity : LogP increases by ~0.5 units compared to non-oxane analogs, improving membrane permeability .
  • Conformational rigidity : The chair conformation of oxane restricts triazole ring rotation, impacting protein binding .
    Experimental validation : Compare solubility (HPLC), logP (shake-flask method), and DSC data for derivatives with/without the oxane group .

Methodological Notes

  • Controlled experiments : Use deuterated solvents (CDCl3_3, DMSO-d6_6) for NMR to avoid signal splitting .
  • Synthetic troubleshooting : Low yields may result from moisture-sensitive intermediates; employ Schlenk-line techniques .

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